2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound features a unique structure that combines a benzoic acid moiety with a methoxy group linked to a 3,5-dimethylisoxazole ring, which is known for its biological activity.
The compound can be synthesized through various chemical reactions and has been referenced in several studies focusing on its biological properties and potential therapeutic applications. Research indicates that derivatives of this compound may serve as inhibitors for specific protein targets, particularly in the context of cancer treatment and other diseases.
This compound falls under the category of organic compounds, specifically aromatic carboxylic acids. It is also classified as a heterocyclic compound due to the presence of the isoxazole ring, which incorporates nitrogen into its structure.
The synthesis of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid can be achieved through several methods, including:
The synthesis typically requires starting materials such as 3-methylbenzoic acid and 3,5-dimethylisoxazole. Catalysts or activating agents may be employed to enhance reaction rates and yields. The final product can be purified using recrystallization or chromatography techniques.
The molecular formula of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is , with a molecular weight of approximately 247.25 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which reveal details about bond lengths, angles, and spatial arrangements.
The chemical reactivity of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid includes:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity. For example, esterification may require an acid catalyst and heat to drive the reaction forward.
The mechanism by which 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid exerts its biological effects often involves:
Studies have demonstrated that modifications to the structure can significantly affect binding affinity and potency against target proteins such as BRD4 (bromodomain-containing protein 4), which plays a role in gene expression regulation.
Detailed analyses using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions.
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid has potential applications in:
The ongoing research into this compound highlights its versatility and importance in various scientific fields, particularly in drug discovery and development efforts aimed at addressing critical health challenges.
The synthesis of 2-[(3,5-dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid (CAS 742120-03-2) relies primarily on ether linkage formation between isoxazole and benzoic acid precursors. Williamson ether synthesis stands as the most efficient method, where 3-methylsalicylic acid undergoes deprotonation followed by nucleophilic attack on 4-(chloromethyl)-3,5-dimethylisoxazole. This approach yields the target compound with a molecular formula of C₁₄H₁₅NO₄ and molecular weight of 261.27 g/mol [7]. Alternative pathways include ester-then-hydrolysis sequences, where methyl 2-hydroxy-3-methylbenzoate first forms the ether linkage, followed by basic ester hydrolysis. This two-step strategy avoids carboxylate interference during ether formation and achieves yields >75% under optimized conditions [8].
Recent advances employ transition metal catalysis for challenging substitutions. Palladium-catalyzed coupling enables the introduction of the isoxazolylmethoxy group onto pre-halogenated benzoic acid derivatives, particularly effective for ortho-substituted variants where steric hindrance impedes classical Williamson synthesis [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80%, representing a significant process intensification [7].
Table 1: Synthetic Routes to 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic Acid
Method | Key Reagents | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Williamson Ether Synthesis | 3-Methylsalicylic acid, 4-(chloromethyl)-3,5-dimethylisoxazole, K₂CO₃ | DMF, 80°C, 6h | 70-75% | Single-step, commercially available precursors |
Ester Hydrolysis Sequence | Methyl 2-hydroxy-3-methylbenzoate, 4-(chloromethyl)-3,5-dimethylisoxazole, NaOH | 1) Etherification: DMF, RT, 12h; 2) Hydrolysis: NaOH/MeOH, 60°C, 3h | 78-82% | Avoids carboxylate interference |
Palladium-Catalyzed Coupling | 2-Iodo-3-methylbenzoic acid, (3,5-dimethylisoxazol-4-yl)methanol, Pd(OAc)₂ | Toluene, 110°C, 8h | 65-70% | Tolerates steric hindrance |
Microwave-Assisted | 3-Methylsalicylic acid, 4-(chloromethyl)-3,5-dimethylisoxazole, K₂CO₃ | DMF, 120°C, 15min (microwave) | 80-85% | Rapid synthesis, high yield |
The methyl group positioning on both the benzoic acid and isoxazole rings critically influences molecular conformation and bioactivity. Systematic studies reveal that 3-methyl substitution on the benzoic acid ring enhances lipophilicity (logP ≈ 2.8) compared to unsubstituted analogs (logP ≈ 2.3) while maintaining aqueous solubility at physiologically relevant pH due to carboxylic acid ionization [7] [8]. The 3,5-dimethylisoxazole moiety provides optimal steric and electronic properties—the methyl groups prevent unwanted ring openings while the 4-position retains sufficient electrophilicity for ether bond formation [1] [6].
Positional isomerism significantly impacts biological target engagement. The ortho-substituted carboxylic acid enables intramolecular hydrogen bonding with the isoxazole nitrogen, creating a semi-rigid molecular conformation that enhances receptor selectivity. Moving the methyl group from the 3-position to the 4-position on the benzoic acid ring disrupts this interaction and reduces potency in enzyme inhibition assays by 5-fold [4]. Similarly, isoxazole ring methylation at positions 3 and 5 creates a steric shield that protects the acid-labile isoxazole ring from metabolic degradation, extending plasma half-life in preclinical models [1].
The 3,5-dimethylisoxazole-4-methanol scaffold serves as a versatile building block for constructing diverse bioactive molecules. Its synthetic accessibility stems from the Knorr isoxazole synthesis, where acetylacetone reacts with hydroxylamine hydrochloride under mild conditions to form the 3,5-dimethylisoxazole core, followed by controlled formylation and reduction to yield the 4-hydroxymethyl derivative [6]. This precursor exhibits remarkable nucleophilic tolerance at the hydroxymethyl position while maintaining ring stability, enabling reactions with electrophiles including acid chlorides, alkyl halides, and activated aromatic systems [1] [6].
The modularity of this system facilitates rapid library generation. Structural analogs demonstrate how minor modifications dramatically alter properties:
Table 2: Structural Analogs of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic Acid
Compound | CAS Number | Molecular Formula | Key Structural Differences | Applications |
---|---|---|---|---|
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde | Not provided | C₁₃H₁₃NO₃ | Aldehyde replacing carboxylic acid | Intermediate for Schiff base formation [1] |
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde | Not provided | C₁₄H₁₅NO₄ | Additional methoxy group, aldehyde functionality | Pharmaceutical intermediate [6] |
3,5-Dimethoxy-4-methylbenzoic acid | 61040-81-1 | C₁₀H₁₂O₄ | Methoxy substitutions instead of isoxazole | Building block for polymer chemistry [3] |
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid | Not provided | C₁₃H₁₃NO₄ | Unsubstituted benzoic acid core | COX-2 inhibitor precursor [4] |
The electron-withdrawing isoxazole significantly impacts the benzoic acid's acidity, lowering the pKa to approximately 3.8 compared to 4.2 for unsubstituted 3-methylbenzoic acid. This enhanced acidity improves salt formation capabilities with pharmaceutical amines [7] [8].
Recent innovations focus on solvent-free methodologies to improve the sustainability profile of 2-[(3,5-dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid synthesis. Mechanochemical grinding of potassium 2-hydroxy-3-methylbenzoate with 4-(chloromethyl)-3,5-dimethylisoxazole in a high-speed ball mill achieves 90% conversion within 30 minutes without solvent input, eliminating volatile organic compound emissions [3]. Water-based protocols employing phase-transfer catalysts such as tetrabutylammonium bromide enable reactions at lower temperatures (50°C versus traditional 80°C), reducing energy consumption by 40% while maintaining yields of 70-75% [7].
Catalytic advancements address the stoichiometric base requirement in Williamson synthesis. Magnesium oxide nanoparticles (10 mol%) effectively replace potassium carbonate in ethanol-water mixtures, enabling catalyst recovery and reuse for five cycles with minimal activity loss. This reduces inorganic waste by 80% compared to conventional methods [8]. Flow chemistry systems achieve further improvements through continuous processing, where residence times of <10 minutes provide 85% yield at kilogram scale, significantly outperforming batch reactors [4].
Life cycle assessments demonstrate that these green approaches reduce the cumulative energy demand by 35-60% and the E-factor (kg waste/kg product) from 18 to <5, primarily through solvent reduction and catalyst recyclability. The atom economy of the core reaction remains excellent at 92%, with further gains achievable through byproduct minimization strategies [3] [7].
Table 3: Green Chemistry Metrics for Production Methods
Method | Solvent Consumption (L/kg) | Energy Demand (kWh/kg) | E-Factor (kg waste/kg product) | PMI (Total kg input/kg product) |
---|---|---|---|---|
Traditional Williamson (DMF) | 35 | 120 | 18 | 42 |
Water/PTC System | 8 (water) | 75 | 6 | 15 |
Solvent-Free Mechanochemical | <0.5 | 40 | 2 | 5.8 |
Flow Chemistry (EtOH/H₂O) | 12 | 55 | 8 | 22 |
Abbreviations: PTC = Phase-Transfer Catalyst; PMI = Process Mass Intensity
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0